Rosmanol-9-ethylethe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

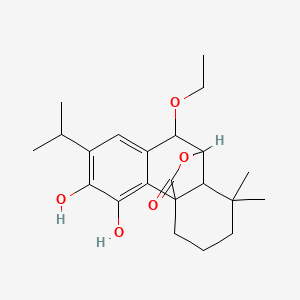

Rosmanol-9-ethylethe is an organic compound with the chemical formula C22H30O5. It is a colorless to pale yellow liquid with the scent of rosemary phenol. This compound is known for its antioxidant and antibacterial properties, making it valuable in various applications, including food preservation, cosmetics, and pharmaceuticals .

准备方法

Rosmanol-9-ethylethe can be obtained through extraction from rosemary (Rosmarinus officinalis). The extraction process involves isolating rosmarinol, which is then converted into this compound by tyrosinase catalysis . This method leverages the rich anthocyanin content in rosemary to produce the desired compound.

化学反应分析

Rosmanol-9-ethylethe undergoes several types of chemical reactions, including oxidation and reduction. The compound’s electrochemical behavior has been studied extensively, revealing that it exhibits different behaviors at varying pH levels. For instance, at pH values below 4 and above 5, only one anodic peak appears, while at pH 4-5, two anodic peaks are noted . The overall oxidation mechanism at pH < 4 is an e.H.e.H. oxidation mechanism, resulting in a quinonic molecule as the final product . This compound’s antioxidant properties are attributed to its ability to undergo redox reactions, making it a potent antioxidant .

科学研究应用

Rosmanol-9-ethylethe has been the subject of various scientific studies due to its antioxidant and anti-inflammatory properties. It has shown potential in inhibiting the proliferation of breast cancer cells by regulating the PI3K/AKT and STAT3/JAK2 signaling pathways . Additionally, it has been used as a natural antioxidant and preservative in foods, drugs, and cosmetics, extending the shelf life of products and protecting them from spoilage and oxidation .

作用机制

The mechanism of action of rosmanol-9-ethylethe involves its antioxidant properties, which are mediated through redox reactions. The compound’s ability to undergo oxidation and reduction reactions allows it to neutralize free radicals and prevent oxidative damage . In the context of cancer research, this compound has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT and STAT3/JAK2 signaling pathways . This inhibition leads to the downregulation of cell proliferation and the promotion of programmed cell death.

相似化合物的比较

Rosmanol-9-ethylethe is similar to other phenolic diterpenes found in rosemary and sage, such as carnosic acid and carnosol. These compounds share antioxidant properties and are used in similar applications. this compound is unique due to its specific chemical structure, which includes an ethoxy group at the 9th position, enhancing its solubility and stability . This structural uniqueness contributes to its potent antioxidant activity and makes it a valuable compound in various scientific and industrial applications.

属性

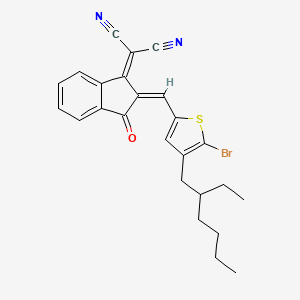

分子式 |

C22H30O5 |

|---|---|

分子量 |

374.5 g/mol |

IUPAC 名称 |

8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one |

InChI |

InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3 |

InChI 键 |

HEUIVINVBVPWCU-UHFFFAOYSA-N |

规范 SMILES |

CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)

![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)

![[4-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12104969.png)

![(2R,4aR,7S,8R,8aR)-Hexahydro-7,8-dihydroxy-2-phenyl-5H-1,3-dioxino[5,4-b]pyridine-5-carboxylic Acid Phenylmethyl Ester](/img/structure/B12104977.png)

![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)

![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)

![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)

![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)